N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide
Overview
Description
N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is an organic compound with a complex structure that includes a piperazine ring, diphenylacetyl group, and phenylethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,2-diphenylacetyl chloride to form the diphenylacetyl-piperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with phenylethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide
- N-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N’,N’-dimethylurea hydrochloride
Uniqueness
N-{2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl}-N’-phenylethanediamide is unique due to its specific structural features, such as the combination of the diphenylacetyl group and the piperazine ring
Properties
IUPAC Name |
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N'-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c33-26(27(34)30-24-14-8-3-9-15-24)29-16-17-31-18-20-32(21-19-31)28(35)25(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25H,16-21H2,(H,29,33)(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWOTQSDKJXGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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